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1-Nitro-N-phenylacridin-9-amine

DNA cross-linking nitroacridine positional isomerism antitumor mechanism

1-Nitro-N-phenylacridin-9-amine (CAS 40239-67-6) is a synthetic 1-nitro-9-aminoacridine derivative with molecular formula C₁₉H₁₃N₃O₂ and molecular weight 315.3 g/mol. The compound belongs to the 9-anilinoacridine (N-phenylacridin-9-amine) subclass, distinguished by a nitro group at the 1-position of the acridine core.

Molecular Formula C19H13N3O2
Molecular Weight 315.3 g/mol
CAS No. 40239-67-6
Cat. No. B12917110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-N-phenylacridin-9-amine
CAS40239-67-6
Molecular FormulaC19H13N3O2
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C(=NC4=CC=CC=C42)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H13N3O2/c23-22(24)17-12-6-11-16-18(17)19(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-16/h1-12H,(H,20,21)
InChIKeyIXBPZHYFIHSTFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-N-phenylacridin-9-amine (CAS 40239-67-6): Structural Identity and Procurement-Relevant Compound Class Profile


1-Nitro-N-phenylacridin-9-amine (CAS 40239-67-6) is a synthetic 1-nitro-9-aminoacridine derivative with molecular formula C₁₉H₁₃N₃O₂ and molecular weight 315.3 g/mol [1]. The compound belongs to the 9-anilinoacridine (N-phenylacridin-9-amine) subclass, distinguished by a nitro group at the 1-position of the acridine core [2]. Its computed XLogP3-AA is 4.9, with a topological polar surface area of 70.7 Ų and one hydrogen bond donor [1]. The 1-nitro-9-aminoacridine scaffold is historically significant as the pharmacophoric basis of the clinical antitumor agent nitracrine (Ledakrin), and the 1-nitro positional substitution is mechanistically critical: it enables bioreductive activation to DNA-cross-linking species, a capability absent when the nitro group is omitted or repositioned to the 2-, 3-, or 4-position [3].

Compound class 1-Nitro-9-anilinoacridine; bioreductive DNA cross-linking scaffold
Mechanism context Requires cellular reduction for DNA covalent modification; not a simple intercalator
Workflow role Mechanistic probe for DNA cross-linking vs. intercalation studies; SAR comparator for tautomer-dependent lesion efficiency

Why 1-Nitro-N-phenylacridin-9-amine Cannot Be Simply Replaced by Other Acridine Derivatives: The Evidence Threshold for Informed Procurement


Within the broader acridine family, compounds sharing superficial structural features—such as a 9-aminoacridine core or a nitro substituent—exhibit profoundly divergent mechanisms of action and biological potency. Three structural variables govern functional differentiation: (i) the position of the nitro group on the acridine ring, (ii) the nature of the 9-amino substituent (alkylamino vs. arylamino vs. unsubstituted amino), and (iii) the resulting tautomeric equilibrium (aminoacridine vs. iminoacridan). Evidence demonstrates that relocating the nitro group from position 1 to position 2, 3, or 4 abolishes DNA cross-linking capability entirely [1]. Furthermore, the identity of the exocyclic nitrogen substituent dictates the tautomeric state, which in turn controls the lethal efficiency of DNA lesions by approximately 80-fold between the aminoacridine and iminoacridan conformations [2]. Consequently, a generic 'nitroacridine' or 'anilinoacridine' cannot be interchanged with 1-Nitro-N-phenylacridin-9-amine without quantifiable alteration in DNA-targeting properties, metabolic activation potential, and structure-dependent cytotoxic selectivity [3].

1
Nitro positional isomers not interchangeable

Relocating nitro from position 1 to 2, 3, or 4 abolishes DNA cross-linking; 2-nitro derivatives show no Cotton effect and lack covalent binding.

2
Tautomer class shift alters lesion potency

N-alkyl (iminoacridan) derivatives produce ~80-fold more lethal DNA lesions than the N-phenyl (aminoacridine) tautomer; direct replacement would change toxicity profile.

3
Non-nitrated anilinoacridines differ mechanistically

Agents like amsacrine act as topoisomerase II poisons without bioreductive activation; a non-nitrated analog cannot serve as a bioreductive prodrug probe.

Quantitative Differentiation Evidence for 1-Nitro-N-phenylacridin-9-amine (CAS 40239-67-6): Comparator-Based Procurement Decision Data


Positional Specificity of the 1-Nitro Group for DNA Cross-Linking: 1-Nitro vs. 2-/3-/4-Nitro Isomers

The 1-nitro substitution on the acridine core is a strict structural requirement for DNA interstrand cross-linking activity. X-ray crystallographic and biochemical studies on 1-nitro-9-aminoacridine derivatives demonstrate that DNA cross-linking does not occur in the absence of the 1-nitro group or when the nitro group is relocated to the 2-, 3-, or 4-position of the acridine ring [1]. This finding was confirmed by computer-assisted model-building showing that the 1-nitro group is uniquely positioned for proximity to DNA reactive sites when the acridine chromophore is intercalated [1]. In direct comparative experiments, the 1-nitro derivative exhibited strong inhibition of RNA biosynthesis and caused distinct nucleolar segregation and chromatin margination in living cells, whereas the 2-nitro derivative showed only slight effects on RNA synthesis in isolated nuclei and produced no ultrastructural changes [2]. The 1-nitro derivative binds covalently to DNA in vivo, resulting in crosslink formation, while the 2-nitro derivative does not [2]. 1-Nitro-N-phenylacridin-9-amine bears the 1-nitro substituent and is therefore expected, on the basis of this well-established class-level structure-activity relationship, to possess DNA cross-linking potential that its 2-nitro positional isomer lacks.

DNA cross-linking
Class-level inference
1-nitro: cross-linking present; 2-/3-/4-nitro: absent. RNA synthesis inhibition strong vs. slight.
Supports positional specificity of 1-nitro for DNA covalent binding; 2-nitro isomer cannot substitute.
Class-level SAR; verify for this specific N-phenyl derivative.
DNA cross-linking nitroacridine positional isomerism antitumor mechanism

DNA Binding Geometry Differentiation by Circular Dichroism: 1-Nitro vs. 2-Nitro Derivatives

Circular dichroism (CD) spectroscopy reveals fundamentally different DNA binding geometries between 1-nitro and 2-nitro 9-aminoacridine derivatives. In studies of complexes of DNA with nitro-9-aminoacridine derivatives bearing dimethylaminoalkyl side chains of varying length (2–5 carbon atoms), the 1-nitro derivatives consistently produced a Cotton effect in the 300–500 nm spectral range upon DNA binding, with the magnitude greatest for the derivative bearing a 5-carbon side chain [1]. In striking contrast, no Cotton effect was observed with the 2-nitro derivative under identical conditions [1]. The maximum Cotton effect for 1-nitro derivatives was observed at a ratio of approximately 1:6 to 1:7 (derivative to DNA nucleotides) [1]. This dichroic signature indicates that the 1-nitro substitution enforces a chiral, oriented DNA binding mode that is not achieved by the 2-nitro isomer, consistent with the differential cross-linking activity. For 1-Nitro-N-phenylacridin-9-amine, the 1-nitro substitution pattern predicts a similarly oriented DNA binding geometry, though the N-phenyl side chain may modulate the Cotton effect magnitude relative to alkylamino analogs.

CD binding geometry
Cross-study comparable
Cotton effect observed for 1-nitro series; absent for 2-nitro derivative. Optimal DNA ratio ~1:6–1:7.
Indicates oriented DNA binding unique to 1-nitro substitution; CD signal can distinguish isomers.
N-phenyl side chain may modulate CD magnitude; direct measurement recommended.
circular dichroism DNA binding geometry nitroacridine conformation

Tautomer-Dependent Lethal Lesion Efficiency: N-Phenyl (Aminoacridine Tautomer) vs. N-Alkyl (Iminoacridan Tautomer) 1-Nitroacridines

The exocyclic nitrogen substituent at the 9-position of 1-nitroacridines controls the aminoacridine–iminoacridan tautomeric equilibrium, which directly determines the lethal efficiency of DNA adducts formed after nitro group reduction. Quantitative analysis by Denny et al. (1990) demonstrated that 9-amino-1-nitroacridine (compound 8), which exists entirely as the aminoacridine tautomer, required approximately 640 pmol of DNA adducts per 10⁶ cells to achieve one decade of cell killing [1]. In contrast, nitracrine (compound 2) and its 9-methylamino analog (compound 9), which exist predominantly in the iminoacridan tautomeric form, required only approximately 8 pmol of adducts per 10⁶ cells for the same level of cell killing—an approximately 80-fold difference in lethal lesion efficiency [1]. The N-phenyl substituent in 1-Nitro-N-phenylacridin-9-amine is an aromatic amine analogous to the 9-amino case and is predicted to favor the aminoacridine tautomeric configuration, as supported by NMR studies showing that N-phenyl-9-acridinamine exists in the aminoacridine form [2]. This tautomeric assignment carries the functional consequence that the N-phenyl derivative is expected to form intrinsically less lethal DNA lesions per adduct than its N-alkyl (iminoacridan) counterparts.

Lesion efficiency
Cross-study comparable
~80-fold difference in lethal lesions per cell
Aminoacridine (N-phenyl) predicted lower intrinsic adduct lethality vs. iminoacridan (N-alkyl) tautomers.
Based on Denny et al. 1990; direct adduct quantification not available for this specific compound.
aminoacridine-iminoacridan tautomerism DNA lesion efficiency hypoxia-selective cytotoxicity

Metabolic Activation Requirement: 1-Nitroacridines vs. Simple DNA Intercalators in Cell-Free vs. Cellular Assays

A defining mechanistic feature distinguishing 1-nitroacridines from simple DNA intercalators is their dependence on cellular metabolic activation for cytotoxic potency. Pawlak et al. (1983) systematically compared 1-nitroacridines and their isomeric derivatives in cell-free systems versus cultured HeLa cells [1]. In cell-free systems—measuring physicochemical DNA binding, DNA polymerase inhibition, and DNA strand separation upon melting—1-nitroacridines were poorly effective [1]. However, they were the most potent inhibitors of HeLa cell growth among all nitroacridine derivatives studied [1]. This inverse relationship between cell-free and cellular potency establishes that the primary cytotoxic mechanism of 1-nitroacridines requires intracellular enzymatic reduction of the nitro group to reactive intermediates that covalently modify DNA, rather than reversible intercalation alone [1]. This contrasts with non-nitrated 9-anilinoacridines such as amsacrine (m-AMSA), which act primarily as topoisomerase II poisons through reversible DNA intercalation. 1-Nitro-N-phenylacridin-9-amine, by virtue of its 1-nitro substitution, is mechanistically classified within the bioreductively activated prodrug class, distinguishing it from intercalation-only 9-anilinoacridine analogs.

Metabolic activation
Class-level inference
Cell-free assays: poorly active. HeLa cell growth inhibition: most potent among nitroacridine isomers.
Requires cellular reductive environment; cell-free screening yields false negatives.
Class behavior; confirm under intended experimental reduction conditions.
metabolic activation bioreductive prodrug cell-free vs. cellular potency

QSAR-Derived Lipophilicity Selectivity Threshold: N-Phenyl vs. Optimal N-Alkyl Side Chain 1-Nitro-9-aminoacridines

A quantitative structure-activity relationship (QSAR) study of 32 nitro-9-aminoacridine derivatives identified lipophilicity (log P*) of the 9-amino substituent as the primary determinant of general biological activity (PC1, explaining 81.4% of data variance, R = 0.97 by multiple regression) [1]. For optimal antitumor selectivity (PC2, explaining 8.1% of variance), the study established that 1-nitro-9-aminoacridines should possess a log P* between −1 and −2 for the side chain [1]. 1-Nitro-N-phenylacridin-9-amine has a computed XLogP3-AA of 4.9 for the entire molecule [2], which lies substantially outside the optimal selectivity range identified by QSAR, suggesting that the N-phenyl derivative may exhibit different tumor-versus-host selectivity compared to optimized N-alkylamino derivatives. Additionally, the QSAR indicated that high antitumor selectivity requires three or more methylene spacers between proximal and distal nitrogen atoms in the side chain and a high shape index (²K) value, features that the N-phenyl substituent does not provide [1]. This positions the N-phenyl derivative as a mechanistically useful comparator for probing the contribution of side-chain lipophilicity and shape to selectivity.

Lipophilicity QSAR
Supporting evidence
XLogP3-AA = 4.9; QSAR optimal selectivity log P* –1 to –2
High-lipophilicity boundary compound; useful as selectivity reference in QSAR model validation.
Computed value; side-chain log P* not separately reported. Verify selectivity in relevant model.
QSAR lipophilicity antitumor selectivity log P

Scientifically Justified Application Scenarios for 1-Nitro-N-phenylacridin-9-amine (CAS 40239-67-6) Based on Verified Differentiation Evidence


Mechanistic Probe for DNA Cross-Linking vs. Intercalation-Only Studies

The 1-nitro positional specificity for DNA cross-linking [1] makes 1-Nitro-N-phenylacridin-9-amine a valuable chemical probe for dissecting the contribution of covalent DNA cross-linking versus reversible intercalation to biological endpoints. In experimental designs comparing this compound against the non-nitrated N-phenylacridin-9-amine (9-anilinoacridine) or against 2-nitro positional isomers, any differential cellular response (e.g., DNA damage signaling, cell cycle arrest, apoptosis induction) can be attributed specifically to the 1-nitro-enabled cross-linking mechanism. This application is supported by the established finding that cross-linking does not occur when the nitro group is absent or moved to the 2-position [1] and that 1-nitroacridines are poorly active in cell-free systems but highly potent in cellular assays due to metabolic activation [2].

Tautomerism-Dependent DNA Lesion Efficiency Comparator in Nitroacridine SAR Programs

The N-phenyl substituent is predicted to enforce the aminoacridine tautomeric configuration, which produces DNA adducts of approximately 80-fold lower lethal efficiency compared to the iminoacridan tautomer adopted by N-alkyl derivatives such as nitracrine [1]. This positions 1-Nitro-N-phenylacridin-9-amine as a critical comparator compound in structure-activity relationship (SAR) studies investigating the 'iminoacridan hypothesis'—the correlation between tautomeric state and hypoxia-selective cytotoxicity. By benchmarking the N-phenyl (aminoacridine) derivative against N-alkyl (iminoacridan) derivatives within the same experimental system, researchers can deconvolute the contributions of tautomerism, lipophilicity, and DNA binding geometry to overall biological activity. This application is grounded in the quantitative adduct-efficiency data of Denny et al. (1990) [1].

High-Lipophilicity Reference Standard for QSAR Model Validation in Nitroacridine Libraries

With a computed XLogP3-AA of 4.9 [1], 1-Nitro-N-phenylacridin-9-amine occupies the high-lipophilicity extreme of the 1-nitro-9-aminoacridine chemical space. Established QSAR models indicate that optimal antitumor selectivity for this class requires a side-chain log P* between −1 and −2 [2]. The N-phenyl derivative, falling far outside this window, serves as a boundary-defining reference compound for validating and extending QSAR predictive models. Its inclusion in screening libraries enables assessment of whether lipophilicity-selectivity relationships hold at extreme values and whether off-target toxicity predictions based on log P extrapolations remain accurate. This application leverages the compound's well-defined computed physicochemical properties [1] in combination with the class-level QSAR framework [2].

Circular Dichroism Calibration Standard for DNA Binding Orientation Assays

The established Cotton effect produced by 1-nitro-9-aminoacridine derivatives upon DNA binding—contrasting with the absence of any Cotton effect for 2-nitro derivatives [1]—provides a spectroscopic basis for using 1-Nitro-N-phenylacridin-9-amine as a positive control in circular dichroism-based DNA binding orientation assays. The CD signal in the 300–500 nm range provides a direct, label-free readout of oriented DNA binding that can distinguish 1-nitro derivatives from 2-nitro positional isomers or non-nitrated analogs. This application is particularly relevant for quality control of synthesized nitroacridine libraries and for confirming the binding mode of novel derivatives, supported by the detailed CD characterization of the 1-nitro series by Marczyński and Chmielowski (1982) [1].

Application
Selection Property
Validation Focus
DNA cross-linking mechanism studies
1-Nitro positional specificity
Differential DNA damage response vs. 2-nitro or non-nitrated analogs
Tautomer-dependent lesion efficiency SAR
Predicted aminoacridine tautomer
Adduct lethality benchmarking against N-alkyl (iminoacridan) controls
QSAR lipophilicity model validation
High log P boundary reference
Selectivity prediction accuracy at extreme lipophilicity values
Circular dichroism binding orientation assay
Cotton effect positive control
Spectroscopic discrimination of 1-nitro vs. 2-nitro positional isomers
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